![molecular formula C13H12N4O7S3 B012806 Sulfosuccinimidyl (4-azidophenyldithio)propionate CAS No. 102568-45-6](/img/structure/B12806.png)
Sulfosuccinimidyl (4-azidophenyldithio)propionate
Overview
Description
Sulfosuccinimidyl (4-azidophenyldithio)propionate, also known as sulfo-SADP, is a functional reagent known to inhibit the NADPH dependent O2- generation of leukocyte cytochrome b (558) . It is used in proteomics research applications .
Molecular Structure Analysis
The molecular formula of Sulfosuccinimidyl (4-azidophenyldithio)propionate is C13H12N4O7S3 and its molecular weight is 432.5 .Chemical Reactions Analysis
Sulfo-SADP is known to inhibit the O2- generation of leukocyte cytochrome b (558) at concentrations not able to result in cross-linking of the two subunits . When the disulfide bond linking the aromatic portion of the probe to the succinimidyl ring is cleaved by DTT (dithiothreitol), the product loses its specificity and has an inhibitory activity with respect to O2- generation comparable to that of sulfo-EGS .Scientific Research Applications
It has been used to identify cell surface receptors, such as the T11 lymphocyte receptor, using phytohemagglutinin as a model system (Shephard, de Beer, von Holt, & Hapgood, 1988).
Sulfo-SADP, a derivative of Sulfosuccinimidyl (4-azidophenyldithio)propionate, inhibits cytochrome b(558) O2- generation, suggesting potential therapeutic applications for cytochrome b(558)-dependent O2- generation disorders (Cheng & Guillory, 2002).
N-hydroxysulfosuccinimide active esters, related to Sulfosuccinimidyl (4-azidophenyldithio)propionate, are efficient and membrane-impermeant protein cross-linkers for various biomedical applications (Staros, 1982).
Bis(sulfosuccinimidyl)suberate, a similar compound, can cross-link human erythrocyte band 3 into alternate quaternary forms, affecting the association of covalent dimers and noncovalent tetramers (Salhany, Sloan, & Cordes, 1990).
Sulfosuccinimidyl (4-azidophenyldithio)propionate has been used in developing subtractive strategies to identify sites of tyrosine O-sulfation in proteins, as demonstrated in mouse lumican and human vitronectin (Yu, Hoffhines, Moore, & Leary, 2007).
A spectrophotometric method involving Sulfosuccinimidyl (4-azidophenyldithio)propionate derivatives allows for the determination of concentration, purity, and reaction conditions of active esters, aiding in the optimization of their use (Presentini, 2017).
Mechanism of Action
properties
IUPAC Name |
1-[3-[(4-azidophenyl)disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSOTQXTPALQMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90907711 | |
Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfosuccinimidyl (4-azidophenyldithio)propionate | |
CAS RN |
102568-45-6 | |
Record name | Sulfosuccinimidyl (4-azidophenyldithio)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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